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Abstract: This technical guide provides a comprehensive analysis of the molecular structure of

4'-Hydroxybutyrophenone (CAS 1009-11-6), a key intermediate in the pharmaceutical and

fine chemical industries. The document delineates its core structural features, physicochemical

properties, and primary synthetic pathway via Friedel-Crafts acylation, including a detailed

mechanistic rationale and a representative laboratory protocol. The central focus of this guide

is the structural elucidation of 4'-Hydroxybutyrophenone through a multi-faceted

spectroscopic analysis, integrating predicted data from Mass Spectrometry (MS), Infrared (IR)

Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy. This guide is

intended for researchers, scientists, and drug development professionals requiring a deep,

functional understanding of this compound's chemical architecture.

Introduction
4'-Hydroxybutyrophenone, also known by its IUPAC name 1-(4-Hydroxyphenyl)butan-1-one,

is an aromatic ketone belonging to the phenone class.[1] Its molecular architecture, featuring a

butyryl group and a hydroxyl moiety on a central phenyl ring, makes it a bifunctional molecule

with distinct reactive sites. This structure is of significant industrial interest, serving as a

versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs), notably

β-blockers and other cardiovascular agents.[2][3] Furthermore, its characteristic faint, sweet

odor has led to its use in the fragrance and flavor industries.[2] First synthesized in the mid-
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20th century, its preparation is a classic example of electrophilic aromatic substitution,

providing a robust platform for both academic study and industrial production.[2] This guide

offers a detailed examination of its structure, from its fundamental composition to the spectral

signatures that confirm its identity.

Molecular Structure and Physicochemical
Properties
The identity and physical characteristics of a molecule are direct consequences of its structure.

The properties of 4'-Hydroxybutyrophenone are summarized below.

Chemical Identity
The compound is unequivocally identified by several key descriptors, consolidated in the table

below.

Identifier Value Source

CAS Number 1009-11-6 [1]

IUPAC Name
1-(4-Hydroxyphenyl)butan-1-

one
[2]

Synonyms
p-Hydroxybutyrophenone, 4-

Butyrylphenol
[1][2]

Molecular Formula C₁₀H₁₂O₂ [1]

Molecular Weight 164.20 g/mol [3]

SMILES CCCC(=O)C1=CC=C(C=C1)O [2]

InChI Key
GFBLPULLSAPXDC-

UHFFFAOYSA-N
[1]

Core Chemical Structure
4'-Hydroxybutyrophenone is a disubstituted benzene derivative. Its structure consists of:

A phenyl ring, providing a rigid aromatic core.
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A butyryl group (-CO(CH₂)₂CH₃) attached to the C1 position of the ring. The carbonyl (C=O)

group is an electron-withdrawing group, which deactivates the aromatic ring towards further

electrophilic substitution.

A hydroxyl group (-OH) at the C4 position (the para position) relative to the butyryl group.

This phenolic hydroxyl group is an electron-donating group and is weakly acidic.

The numbering convention for the butyrophenone core starts with the carbonyl carbon as 1,

and the phenyl ring attachment point is also C1 of the ring. The prime notation (4') in the

common name refers to the position on the phenyl ring.

Caption: 2D structure of 4'-Hydroxybutyrophenone.

Physicochemical Properties
The molecule's physical state and solubility are governed by the interplay between the polar

hydroxyl and carbonyl groups and the nonpolar aromatic and alkyl components.

Property Value / Description Source

Appearance
White to off-white crystalline

solid
[1][2]

Melting Point 93 °C

Boiling Point 174 °C @ 40 mmHg

Solubility

Limited solubility in water;

soluble in organic solvents like

ethanol, acetone, and

methanol.

[2]

pKa
~8.05 (Predicted, for the

phenolic proton)
[2]

Synthesis and Mechanistic Rationale
The most common and industrially viable method for preparing 4'-Hydroxybutyrophenone is

the Friedel-Crafts Acylation of phenol.[2][3] This reaction is a cornerstone of electrophilic
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aromatic substitution chemistry.

Primary Synthetic Route: Friedel-Crafts Acylation
In this reaction, phenol is treated with an acylating agent, typically butanoyl chloride (butyryl

chloride) or butyric anhydride, in the presence of a stoichiometric amount of a strong Lewis acid

catalyst, such as aluminum chloride (AlCl₃).[1][4]

Causality and Experimental Choices:

Choice of Catalyst (AlCl₃): The Lewis acid is essential. It coordinates with the acyl chloride,

withdrawing electron density and generating a highly electrophilic acylium ion

(CH₃CH₂CH₂CO⁺). This ion is the active electrophile that attacks the electron-rich phenol

ring.[1]

Stoichiometry of Catalyst: Unlike Friedel-Crafts alkylations, acylations require at least a full

equivalent of AlCl₃. This is a critical point of experimental design. The reason is twofold: 1)

The phenolic -OH group is a Lewis base and complexes with one equivalent of AlCl₃. 2) The

carbonyl oxygen of the ketone product is also a Lewis base and forms a stable complex with

another equivalent of AlCl₃, effectively deactivating the product and preventing further

reactions.[2] This product-catalyst complex is broken during aqueous workup to yield the

final product.

Regioselectivity: The hydroxyl group of phenol is a powerful ortho-, para-directing group.

While some ortho-acylated product (2'-Hydroxybutyrophenone) may form, the para-

substituted product is typically the major isomer due to reduced steric hindrance.

Step 1: Acylium Ion Formation
Step 2: Electrophilic Attack

Step 3: Aromaticity Restoration
Step 4: Workup

Butanoyl Chloride AlCl₃ (Lewis Acid)Coordination Acylium Ion (Electrophile)
+ AlCl₄⁻

Phenol
(Nucleophile)

Arenium Ion Intermediate
(Resonance Stabilized)

Attack at para position

Product-Catalyst Complex

Deprotonation by AlCl₄⁻
(Regenerates AlCl₃ + HCl)

4'-HydroxybutyrophenoneAqueous Workup (H₂O) Hydrolysis of complex

Click to download full resolution via product page
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Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Representative Laboratory Protocol
The following protocol describes a representative synthesis. All operations should be

conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic

stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or drying tube), and a

dropping funnel. Maintain an inert atmosphere (e.g., dry nitrogen).

Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.2 eq) and a

suitable dry solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the mixture in an ice

bath to 0-5 °C.

Addition of Acyl Chloride: Add butanoyl chloride (1.0 eq) dropwise via the dropping funnel to

the stirred suspension of AlCl₃.

Addition of Phenol: After the addition is complete, add a solution of phenol (1.0 eq) in the

same solvent dropwise, maintaining the temperature below 10 °C.

Reaction: Once the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated

hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the phenoxide.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a

suitable organic solvent (e.g., ethyl acetate) three times.

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium

bicarbonate solution, and finally, saturated sodium chloride (brine) solution.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column

chromatography to yield pure 4'-Hydroxybutyrophenone.

Structural Elucidation via Spectroscopic Analysis
The definitive confirmation of the 4'-Hydroxybutyrophenone structure relies on a combination

of spectroscopic techniques. The following sections detail the expected spectral data and their

interpretation, based on established principles and data from close structural analogues like

butyrophenone and 4'-hydroxyacetophenone.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight

and fragmentation patterns.

Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of C₁₀H₁₂O₂,

is expected.

Key Fragmentation Pathways:

α-Cleavage: The most favorable cleavage occurs at the C-C bond adjacent to the carbonyl

group. Loss of the propyl radical (•CH₂CH₂CH₃) would result in a highly stable, resonance-

stabilized acylium ion at m/z = 121. This is expected to be the base peak.

McLafferty Rearrangement: Ketones with a γ-hydrogen (a hydrogen on the third carbon

from the carbonyl) can undergo this characteristic rearrangement. This involves the

transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β carbon

bond. This would result in the loss of propene (CH₃CH=CH₂) and the formation of a radical

cation at m/z = 122.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3500–3200
O-H stretch (broad,

strong)
Phenolic -OH

The broadness is due

to hydrogen bonding

between molecules in

the solid state.[5][6]

3100–3000 C-H stretch (medium) Aromatic C-H

Characteristic of sp²

C-H bonds on the

phenyl ring.[5]

3000–2850 C-H stretch (medium) Aliphatic C-H

From the -CH₂- and -

CH₃ groups of the

butyl chain.[7]

~1675
C=O stretch (strong,

sharp)
Ketone C=O

The frequency is

slightly lowered from a

typical aliphatic

ketone (~1715 cm⁻¹)

due to conjugation

with the aromatic ring.

[7][8]

1600, 1500 C=C stretch (medium) Aromatic Ring

Characteristic in-ring

vibrations of the

phenyl group.[5]

~1250 C-O stretch (strong) Phenolic C-O

Strong absorption

typical for aryl ethers

and phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework.

The ¹H NMR spectrum will show distinct signals for each unique proton environment.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.9 Doublet (d) 2H
Aromatic H

(ortho to C=O)

These protons

are deshielded

by the

anisotropic effect

of the electron-

withdrawing

carbonyl group.

They are split by

their neighbors.

~6.9 Doublet (d) 2H
Aromatic H

(ortho to -OH)

These protons

are shielded by

the electron-

donating

hydroxyl group.

They are split by

their neighbors.

~5.0-6.0 Singlet (s, broad) 1H Phenolic -OH

The chemical

shift is variable

and depends on

concentration

and solvent. The

peak is often

broad and may

exchange with

D₂O.

~2.9 Triplet (t) 2H -CO-CH₂-CH₂-

CH₃

These protons

are adjacent to

the deshielding

carbonyl group.

They are split

into a triplet by

the two

neighboring
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protons on the

adjacent CH₂

group.

~1.7 Sextet (or m) 2H
-CO-CH₂-CH₂-

CH₃

These protons

are split by the

two protons on

one side and

three on the

other (2+3=5

neighbors),

resulting in a

complex

multiplet, often a

sextet.

~1.0 Triplet (t) 3H
-CO-CH₂-CH₂-

CH₃

These terminal

methyl protons

are in a typical

aliphatic

environment.

They are split

into a triplet by

the two

neighboring

protons on the

adjacent CH₂

group.

Note: Predicted chemical shifts are based on standard values and data from analogues like

butyrophenone.[9][10]

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.
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Chemical Shift (δ, ppm) Assignment Rationale

~200 C=O

The carbonyl carbon is highly

deshielded and appears far

downfield.

~162 C-OH

The aromatic carbon attached

to the hydroxyl group is

shielded by its lone pairs and

appears downfield.

~131 Aromatic C-H (ortho to C=O)
Aromatic carbons deshielded

by the carbonyl group.

~129 Aromatic C-C=O

The quaternary aromatic

carbon attached to the

carbonyl group.

~115 Aromatic C-H (ortho to -OH)

Aromatic carbons shielded by

the electron-donating hydroxyl

group.

~40 -CO-CH₂-CH₂-CH₃
The α-carbon to the carbonyl is

deshielded.

~18 -CO-CH₂-CH₂-CH₃
A typical aliphatic methylene

carbon.

~14 -CO-CH₂-CH₂-CH₃ The terminal methyl carbon.

Note: Predicted chemical shifts are based on standard values and data from analogues like 4'-

hydroxyacetophenone.[11][12]

Conclusion
The structure of 4'-Hydroxybutyrophenone is definitively established as a para-substituted

aromatic ketone, 1-(4-Hydroxyphenyl)butan-1-one. Its synthesis via Friedel-Crafts acylation is a

robust and well-understood process, driven by the generation of a potent acylium ion

electrophile. The molecular architecture is confirmed through a predictable and consistent set

of spectroscopic data. The key identifiers include a molecular ion at m/z 164, a base peak at
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m/z 121 in its mass spectrum; characteristic IR absorptions for phenolic O-H (~3300 cm⁻¹) and

conjugated C=O (~1675 cm⁻¹) groups; and a distinct pattern in its NMR spectra that fully

accounts for the aromatic, phenolic, and aliphatic protons and carbons within the molecule.

This comprehensive structural understanding is fundamental to its application as a high-value

intermediate in chemical synthesis.

References
Google Patents. "EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)-3-
butanone and intermediate compounds for this process".
BYJU'S. "Friedel Crafts Acylation And Alkylation Reaction".
University of Colorado Boulder. "Table of Characteristic IR Absorptions".
Brainly. "Analyze the ¹H NMR spectrum of 4‑hydroxypropiophenone".
National Center for Biotechnology Information. "Quantum Chemical Analysis of the Molecular
and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at
Atmospheric Pressure".
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns".
Compound Interest. "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES".
Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups".
Oregon State University. "13C NMR Chemical Shifts".
Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional
Groups".
Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting
Spectra".
Google Patents. "US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-
2-one using solid acid clay catalyst".

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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